2-Amino-N-(2-(diethylamino)propyl)-4-methoxy-5-pyrimidinecarboxamide
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Overview
Description
2-Amino-N-(2-(diethylamino)propyl)-4-methoxy-5-pyrimidinecarboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(2-(diethylamino)propyl)-4-methoxy-5-pyrimidinecarboxamide typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxy-5-pyrimidinecarboxylic acid with 2-(diethylamino)propylamine under specific conditions to form the desired product. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-(2-(diethylamino)propyl)-4-methoxy-5-pyrimidinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Formation of substituted derivatives with different functional groups replacing the original ones.
Scientific Research Applications
2-Amino-N-(2-(diethylamino)propyl)-4-methoxy-5-pyrimidinecarboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.
Pharmacology: The compound is investigated for its interactions with biological targets, such as enzymes and receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-N-(2-(diethylamino)propyl)-4-methoxy-5-pyrimidinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-N-(2-(diethylamino)ethyl)-4-methoxy-5-pyrimidinecarboxamide
- 2-Amino-N-(2-(dimethylamino)propyl)-4-methoxy-5-pyrimidinecarboxamide
- 2-Amino-N-(2-(diethylamino)propyl)-5-methoxy-4-pyrimidinecarboxamide
Uniqueness
2-Amino-N-(2-(diethylamino)propyl)-4-methoxy-5-pyrimidinecarboxamide is unique due to its specific structural features, such as the presence of a diethylamino group and a methoxy group on the pyrimidine ring. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
84332-11-6 |
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Molecular Formula |
C13H23N5O2 |
Molecular Weight |
281.35 g/mol |
IUPAC Name |
2-amino-N-[2-(diethylamino)propyl]-4-methoxypyrimidine-5-carboxamide |
InChI |
InChI=1S/C13H23N5O2/c1-5-18(6-2)9(3)7-15-11(19)10-8-16-13(14)17-12(10)20-4/h8-9H,5-7H2,1-4H3,(H,15,19)(H2,14,16,17) |
InChI Key |
JBRWLKQPDUMHPD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(C)CNC(=O)C1=CN=C(N=C1OC)N |
Origin of Product |
United States |
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